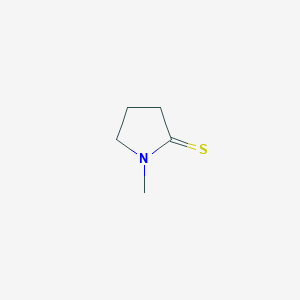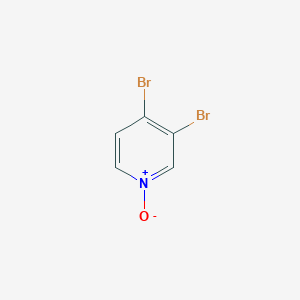
Bromofenoxim
Vue d'ensemble
Description
Bromofenoxim, also known as 3,5-dibromo-4-hydroxybenzaldehyde 2,4-dinitrophenyloxime, is a phenoxy selective herbicide. It was primarily used for the post-emergence control of annual broad-leaved weeds in cereals, maize grass seed crops, grassland, and newly-seeded turf. This compound is characterized by its low aqueous solubility and moderate toxicity to most fauna and flora .
Mécanisme D'action
Target of Action
Bromofenoxim is a phenoxy selective herbicide . It primarily targets photosystem II, a key component of the photosynthetic process in plants . By inhibiting photosystem II, this compound disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant .
Mode of Action
This compound acts by binding to the D1 protein in photosystem II . This binding inhibits the normal electron flow from water to plastoquinone, an essential step in photosynthesis. As a result, the plant cannot produce the energy it needs to grow and survive .
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosystem II, this compound prevents the conversion of light energy into chemical energy in the form of ATP and NADPH. These molecules are crucial for the synthesis of carbohydrates, which are the primary energy source for plants. Therefore, the inhibition of photosynthesis leads to a depletion of energy resources in the plant, ultimately causing plant death .
Pharmacokinetics
These properties suggest that this compound has a relatively short environmental half-life and is unlikely to accumulate in the environment or in organisms .
Result of Action
The primary result of this compound’s action is the death of the plant. By inhibiting photosynthesis, this compound deprives the plant of the energy it needs to grow and survive . This makes this compound effective for controlling a variety of broad-leaved weeds and grasses .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its low aqueous solubility suggests that it may be less effective in wet conditions . Additionally, its non-persistence in soil and water systems indicates that it may degrade quickly in the environment, potentially reducing its long-term effectiveness . It is slightly mobile in the environment, suggesting potential for particle-bound transport .
Analyse Biochimique
Biochemical Properties
Bromofenoxim is known to interact with various enzymes and proteins in biochemical reactions. It has been found to have an inhibitory effect on the oxidation of sulfanilic acid (SA) by hydrogen peroxide in the presence of Cu(II) ion . This suggests that this compound may interact with enzymes involved in oxidation reactions.
Cellular Effects
It is known that this compound is a selective herbicide, suggesting that it may have specific effects on certain types of cells, particularly those of weeds .
Molecular Mechanism
Its inhibitory effect on the oxidation of sulfanilic acid suggests that it may bind to certain enzymes and inhibit their activity
Metabolic Pathways
Given its chemical structure and known interactions, it is likely that it is involved in oxidation reactions and may interact with enzymes involved in these pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromofenoxim can be synthesized through a multi-step process involving the bromination of 4-hydroxybenzaldehyde followed by the formation of an oxime derivative with 2,4-dinitrophenylhydroxylamine. The reaction conditions typically involve the use of bromine in an organic solvent, followed by the addition of the oxime derivative under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and oxime formation processes. The reaction is carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product. The process also includes purification steps such as crystallization and filtration to remove impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the formation of less oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Bromofenoxim has been used in various scientific research applications, including:
Chemistry: As a model compound for studying phenoxy herbicides and their environmental impact.
Biology: Investigating its effects on plant physiology and weed control mechanisms.
Medicine: Limited studies on its potential effects on mammalian cells and toxicity.
Industry: Used in the formulation of herbicides for agricultural applications
Comparaison Avec Des Composés Similaires
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop (MCPP)
- Dicamba
Comparison: Bromofenoxim is unique among phenoxy herbicides due to its brominated structure, which imparts specific physicochemical properties such as lower volatility and moderate toxicity. Compared to 2,4-Dichlorophenoxyacetic acid and Mecoprop, this compound has a more targeted action on broad-leaved weeds and is less persistent in the environment. Dicamba, on the other hand, has a broader spectrum of activity but higher volatility .
Propriétés
IUPAC Name |
2,6-dibromo-4-[(2,4-dinitrophenoxy)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNPKDYCLFGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041681 | |
| Record name | Bromofenoxim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13181-17-4 | |
| Record name | Bromofenoxim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13181-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromofenoxim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















